Barium phytate

Vue d'ensemble

Description

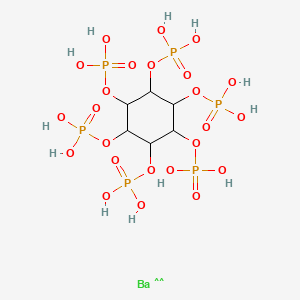

Barium Phytate is a compound with the molecular formula C6H18BaO24P6 . It is also known as Phytic Acid Hexabarium Salt . It is recognized for its use in various applications, particularly in flame retardant materials .

Synthesis Analysis

Barium Phytate can be synthesized by the reaction of phytic acid with barium carbonate in deionized water . This process has been used to prepare Barium Phytate for use in various applications, such as in the production of flame-retardant materials .Molecular Structure Analysis

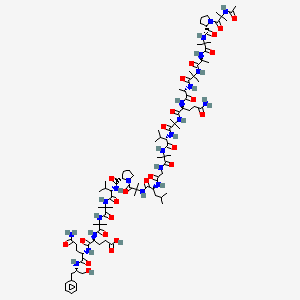

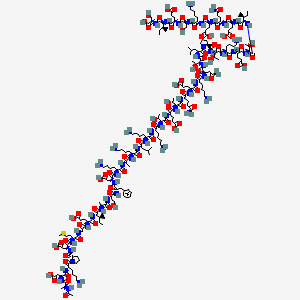

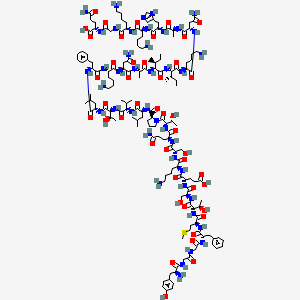

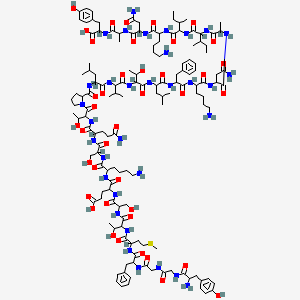

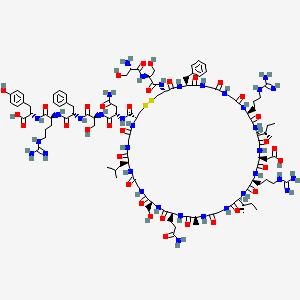

The molecular structure of Barium Phytate is represented by the formula C6H18BaO24P6 . The InChI representation of the molecule isInChI=1S/C6H18O24P6.Ba/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24); . Chemical Reactions Analysis

The primary chemical reaction involved in the use of Barium Phytate is its role as a flame retardant. It is used in combination with an intumescent flame retardant (IFR) to improve the flame retardancy of materials such as epoxy resin .Physical And Chemical Properties Analysis

Barium Phytate has a molecular weight of 797.36 g/mol . It has a Hydrogen Bond Donor Count of 12, a Hydrogen Bond Acceptor Count of 24, and a Rotatable Bond Count of 12 . Its exact mass and monoisotopic mass are both 797.766620 g/mol .Applications De Recherche Scientifique

Flame Retardancy in Epoxy Resins

Barium phytate has been utilized to enhance the flame retardancy of epoxy resins. When combined with intumescent flame retardants (IFR), it exhibits a synergistic effect, significantly reducing the peak heat release rate (PHRR) and improving the limiting oxygen index (LOI) value of epoxy composites . This application is particularly relevant in industries where fire safety is paramount.

Polyurethane Foam Modification

In the field of material science, Barium phytate is used to modify polyurethane foam, synergistically with ammonium polyphosphate (APP). This modification leads to improved flame retardant properties and thermal stability, which is crucial for applications in safety engineering .

Antioxidant Activity

Phytic acid, from which Barium phytate is derived, exhibits pronounced antioxidant activity. This property is leveraged in the pharmaceutical industry to develop treatments that may prevent oxidative stress-related diseases .

Metal Ion Chelation

The chelating ability of Phytic acid hexabarium salt to form complexes with polyvalent metal ions is applied in environmental science for the remediation of heavy metal pollution. This application takes advantage of the compound’s ability to form insoluble salts with metals, thus facilitating their removal from contaminated sites .

Foodborne Pathogen Inhibition

Recent studies have suggested the efficacy of Phytic acid as an inhibitor of foodborne pathogens. This application is explored in food safety research, where Barium phytate could be used as a natural preservative to enhance the microbial safety of food products .

Nutrient Bioavailability

In nutritional science, the role of Phytic acid as an antinutrient is being re-evaluated. Its ability to chelate essential minerals has implications for the bioavailability of nutrients in human and animal diets, influencing research in food technology and dietetics .

Biomaterials Research

Barium phytate is explored as a biomaterial in life science research. Its biochemical properties make it suitable for various applications, including as a component in biodegradable materials .

Aquaculture Feed Additive

While not directly related to Barium phytate, its precursor, Phytic acid, is used in aquaculture. Its role in improving growth performance, nutrient digestibility, and mineral availability in feed is significant for the aquaculture industry .

Mécanisme D'action

Safety and Hazards

Propriétés

InChI |

InChI=1S/C6H18O24P6.Ba/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYNFNMVMQAUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18BaO24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585250 | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)]--barium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

797.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phytic acid hexabarium salt | |

CAS RN |

90940-73-1 | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)]--barium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phytic acid hexabarium from corn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Barium Phytate enhance the flame retardancy of materials like polyurethane foam?

A1: Barium phytate (Pa-Ba) primarily acts in the condensed phase to improve flame retardancy. [, ] When incorporated into materials like polyurethane foam (PUF), it promotes the formation of a stable char layer during combustion. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus hindering further burning. [] Research suggests that Pa-Ba achieves this by promoting the decomposition of PUF into char rather than flammable volatiles. [] This mechanism is further enhanced when Pa-Ba is used synergistically with other flame retardants like ammonium polyphosphate. []

Q2: What is the evidence for the synergistic effect of Barium Phytate with other flame retardants?

A2: Studies show that combining Pa-Ba with intumescent flame retardants (IFR) in epoxy resin leads to a significant improvement in flame retardancy compared to using either component alone. [] For example, an epoxy resin formulation containing both Pa-Ba and IFR achieved a higher Limiting Oxygen Index (LOI) value and a significant reduction in peak heat release rate (PHRR) compared to formulations containing only one of the flame retardants. [] This synergistic effect is attributed to the complementary actions of Pa-Ba and IFR in the condensed and gas phases, respectively.

Q3: Beyond its application in polymers, are there other potential uses for Barium Phytate?

A3: Yes, research suggests that Barium phytate can play a role in managing phosphorus levels in agricultural settings. [] When co-applied with drinking water treatment residues (DWTRs) to biosolids-amended soil, Barium phytate contributes to a reduction in water-soluble phosphorus in leachate. [] This is particularly relevant for mitigating phosphorus runoff and its negative environmental impacts on water bodies.

Q4: What analytical techniques are used to characterize and study Barium Phytate?

A4: Various analytical techniques are employed to characterize Barium Phytate and its effects. Fourier-transform infrared (FTIR) spectroscopy helps identify the chemical structure and functional groups present in the compound. [] Thermogravimetric analysis (TGA) is used to study the thermal stability of Pa-Ba and its impact on the thermal degradation behavior of materials it is incorporated into. [, , ] Additionally, X-ray absorption near edge structure (XANES) analysis helps determine phosphorus speciation in complex matrices containing Pa-Ba. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1591586.png)